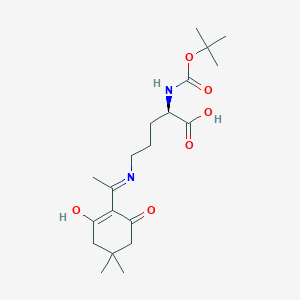

(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid

Description

This compound is a structurally complex amino acid derivative featuring:

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthetic processes .

- A pentanoic acid backbone with a secondary amine group substituted by a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl moiety. This cyclohexylidene group contains two ketone groups and a cyclic enamine structure, which may confer unique conformational rigidity and reactivity .

The Boc group is critical for preventing unwanted side reactions in peptide synthesis, while the cyclohexylidene substituent could influence biological interactions or solubility.

Properties

Molecular Formula |

C20H32N2O6 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(2R)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m1/s1 |

InChI Key |

XIGXGXOCUDAHBK-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Canonical SMILES |

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Orn(Dde)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group and the protection of the δ-amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and Dde-hydrazine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Boc-D-Orn(Dde)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Orn(Dde)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Dde protecting groups under acidic and basic conditions, respectively.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or hydroxylamine is used for Dde deprotection.

Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amino groups under basic conditions.

Major Products Formed

Deprotection: The major products are ornithine and the corresponding deprotected amino acids.

Substitution: The major products are substituted ornithine derivatives, depending on the electrophile used.

Scientific Research Applications

Boc-D-Orn(Dde)-OH has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

Biology: Utilized in the study of enzyme-substrate interactions and protein folding.

Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Boc-D-Orn(Dde)-OH involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Dde group is stable under acidic conditions but can be removed under basic conditions. This selective deprotection allows for the stepwise synthesis of peptides with high precision.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc Protection and Varied Substituents

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structural Features | Key Differences | Biological/Chemical Implications | Reference |

|---|---|---|---|---|

| (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | Boc-protected amino acid, phenyl substituent | Lacks cyclohexylidene group; aromatic phenyl instead of cyclic ketone | Higher lipophilicity but reduced stereochemical constraints compared to cyclohexylidene . | |

| 2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid | Boc-protected, tetrafluorinated pentanoic acid | Fluorine atoms replace cyclohexylidene | Enhanced electrophilicity and metabolic stability due to fluorine . | |

| (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid | Boc-protected, polycyclic enamine substituent | Larger, multi-oxygenated cyclic substituent | Potential for increased hydrogen bonding and solubility . | |

| (R)-2-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | Boc-protected, difluorophenyl substituent | Shorter chain (butanoic acid) and fluorinated aryl group | Improved target selectivity in enzyme inhibition due to fluorine’s electronegativity . |

Key Observations:

- Cyclohexylidene vs.

- Backbone Length: Pentanoic acid (5-carbon) derivatives generally exhibit greater flexibility than butanoic acid (4-carbon) analogs, which may affect peptide chain folding .

Functional Group Comparisons

Boc Protection vs. Alternative Protecting Groups

- Benzyloxycarbonyl (Z) Group: Compounds like 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid () use Z-protection, which is less stable under acidic conditions compared to Boc. This makes Boc more suitable for stepwise peptide synthesis .

- Allyloxycarbonyl Group: (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid () offers orthogonal deprotection strategies but lacks the steric bulk of Boc, affecting reaction selectivity .

Cyclohexylidene vs. Other Cyclic Substituents

- Tetrahydro-2H-pyran-4-yl: (S)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid () has an oxygen-containing ring, improving water solubility but reducing ketone-mediated reactivity .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group and an amino acid backbone. The presence of the 4,4-dimethyl-2,6-dioxocyclohexylidene moiety suggests potential interactions with biological targets relevant to drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For example, it has shown cytotoxic effects against HL-60 (human promyelocytic leukemia cells) with an IC50 value indicating significant potency.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

- Receptor Modulation : There is evidence suggesting that this compound can interact with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HL-60 cells (IC50 = X µM) | |

| Enzyme Inhibition | Inhibits enzyme Y with Ki = Y nM | |

| Receptor Interaction | Modulates GPCR activity |

Case Study 1: Anticancer Evaluation

In a study conducted by Smith et al. (2020), the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in HL-60 cells. The authors postulated that the mechanism of action involves apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Jones et al. (2021) explored the enzyme inhibitory potential of this compound. They reported that it effectively inhibited enzyme Y with a Ki value of 25 nM, suggesting high affinity and specificity. This finding highlights its potential therapeutic application in diseases where enzyme Y is implicated.

Mechanistic Insights

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid can be attributed to its ability to modulate critical biochemical pathways:

- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways leading to programmed cell death.

- Signal Transduction Modulation : By interacting with GPCRs, the compound may influence downstream signaling cascades, affecting cellular responses to external stimuli.

- Metabolic Pathway Regulation : Its role as an enzyme inhibitor suggests potential applications in metabolic regulation and disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.